molecular formula C11H16ClNO2 B2482146 (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2411592-02-2

(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2482146
CAS No.: 2411592-02-2
M. Wt: 229.7
InChI Key: YULANTAURATVCM-SBSPUUFOSA-N
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Description

®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroindenamine core with methoxy groups at the 5 and 6 positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the dihydroindenamine core.

    Methoxylation: Methoxy groups are introduced at the 5 and 6 positions through a series of reactions involving methanol and appropriate catalysts.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-Scale Methoxylation: Using industrial-grade methanol and catalysts.

    Automated Resolution: Employing automated chiral resolution systems.

    Salt Formation: Conducting the hydrochloride formation in large reactors with precise control over temperature and pH.

Chemical Reactions Analysis

Types of Reactions

®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its dihydro form.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts facilitate substitution reactions.

Major Products

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted indenamines depending on the reagents used.

Scientific Research Applications

®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It binds to certain receptors or enzymes, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound with different biological activity.

    5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine: The free base form without the hydrochloride salt.

    Other Methoxy-Substituted Indenamines: Compounds with similar structures but different substitution patterns.

Uniqueness

®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific ®-configuration, which imparts distinct biological and chemical properties compared to its (S)-enantiomer and other related compounds.

Properties

IUPAC Name

(1R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2;/h5-6,9H,3-4,12H2,1-2H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULANTAURATVCM-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H](CCC2=C1)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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